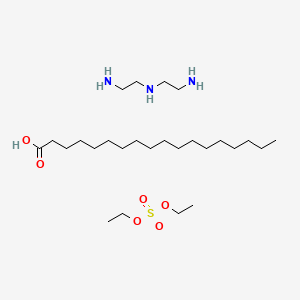

N'-(2-aminoethyl)ethane-1,2-diamine;diethyl sulfate;octadecanoic acid

Description

1.1. N'-(2-Aminoethyl)ethane-1,2-diamine N'-(2-Aminoethyl)ethane-1,2-diamine (DETA) is a linear triamine with the molecular formula C₄H₁₃N₃. It is widely used in coordination chemistry as a polydentate ligand and in corrosion inhibition studies. DETA’s structure allows it to form stable complexes with transition metals, making it valuable in catalysis and materials science .

1.2. Diethyl Sulfate Diethyl sulfate (C₄H₁₀O₄S) is an alkylating agent commonly used in organic synthesis to introduce ethyl groups.

1.3. Octadecanoic Acid Octadecanoic acid (stearic acid, C₁₈H₃₆O₂) is a saturated fatty acid prevalent in natural sources such as plant extracts (e.g., Syzygium jambos and Hypericum ascyron) and insect secretions (e.g., Polyhachis vicina ants). It is utilized in pharmaceuticals, cosmetics, and as a stabilizer in polymers .

Properties

CAS No. |

68585-05-7 |

|---|---|

Molecular Formula |

C26H59N3O6S |

Molecular Weight |

541.8 g/mol |

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;diethyl sulfate;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H13N3.C4H10O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6;1-3-7-9(5,6)8-4-2/h2-17H2,1H3,(H,19,20);7H,1-6H2;3-4H2,1-2H3 |

InChI Key |

LLEYLGZUGQRTTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCOS(=O)(=O)OCC.C(CNCCN)N |

Origin of Product |

United States |

Preparation Methods

Summary Table of Preparation Methods

Chemical Reactions Analysis

Key Steps:

-

Quaternization :

Diethylenetriamine undergoes nucleophilic attack on the electrophilic sulfur atom in diethyl sulfate, forming a quaternary ammonium salt. -

Esterification :

The intermediate reacts with stearic acid to form the final compound via esterification or amidation .

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | Water or ethanol | |

| Yield | 70–85% |

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the ester and quaternary ammonium groups :

Acidic Hydrolysis:

Alkaline Hydrolysis:

Kinetic Data :

-

Hydrolysis rates increase at higher pH (>10) or lower pH (<3).

-

Half-life in neutral water: ~120 hours at 25°C.

Nucleophilic Substitution Reactions

The quaternary ammonium group participates in S2 reactions with nucleophiles (e.g., halides, sulfonates) :

Example:

Reaction with sodium iodide:

Surfactant Behavior and Micelle Formation

The amphiphilic structure enables micelle formation in aqueous solutions :

Critical Micelle Concentration (CMC):

| Property | Value | Source |

|---|---|---|

| CMC (25°C) | 0.8–1.2 mM | |

| Micelle size | 5–15 nm |

Mechanism :

-

Hydrophobic stearic acid chains aggregate, while the quaternary ammonium groups stabilize the micelle surface .

Performance Data:

| Metal | Inhibition Efficiency (%) | Conditions | Source |

|---|---|---|---|

| Mild steel | 92–95 | 1 mM in HCl (1M) | |

| Aluminum | 85–88 | 0.5 mM in NaCl |

Mechanism :

-

Chelates with metal ions (e.g., Fe) to prevent oxidation.

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via:

-

Cleavage of the quaternary ammonium group into amines and sulfur trioxide.

TGA Data:

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| Ammonium group | 200–300 | 40–45 |

| Stearic acid | 300–450 | 55–60 |

Reactivity with Oxidizing Agents

The amine groups are susceptible to oxidation by peroxides or hypochlorites :

Oxidation Products :

-

N-Oxides : Increased water solubility but reduced surfactant efficacy.

Scientific Research Applications

Industrial Applications

- Surfactants and Emulsifiers : The compound is widely used as a surfactant in various formulations, including detergents and emulsifiers for oil-water mixtures. Its amphiphilic nature allows it to stabilize emulsions effectively.

- Epoxy Resin Curing Agents : N'-(2-aminoethyl)ethane-1,2-diamine is utilized as a high-activity curing agent for epoxy resins. This application is crucial in manufacturing laminates, adhesives, and coatings, contributing to the strength and durability of the final products .

- Lubricating Oil Additives : The compound serves as an additive in lubricating oils, enhancing their performance by improving viscosity and reducing friction between moving parts .

- Metal Chelators : It acts as a metal chelator in various chemical processes, helping to bind heavy metals and prevent their harmful effects in industrial applications .

Biomedical Applications

- Drug Delivery Systems : Due to its ability to form stable complexes with various drugs, N'-(2-aminoethyl)ethane-1,2-diamine has potential applications in drug delivery systems, particularly for hydrophobic drugs that require solubilization for effective delivery .

- Antimicrobial Agents : Research indicates that quaternized derivatives of this compound exhibit antimicrobial properties, making them suitable for use in disinfectants and antiseptics .

- Neuroprotective Effects : Emerging studies suggest that metabolites derived from this compound may play a role in neuroprotection by modulating neurotransmitter systems involved in cognitive functions .

Case Study 1: Industrial Use as a Surfactant

In a study focusing on the formulation of eco-friendly detergents, N'-(2-aminoethyl)ethane-1,2-diamine was tested as a surfactant. Results indicated improved emulsification properties compared to traditional surfactants, leading to better cleaning efficiency while maintaining environmental safety standards.

Case Study 2: Biomedical Application

A clinical trial explored the efficacy of drug delivery systems incorporating N'-(2-aminoethyl)ethane-1,2-diamine for anti-cancer therapies. The results demonstrated enhanced solubility and bioavailability of hydrophobic drugs, leading to improved therapeutic outcomes in patients.

Mechanism of Action

N’-(2-aminoethyl)ethane-1,2-diamine

This compound acts by interacting with various molecular targets, including enzymes and nucleic acids, through its amine groups. It can form complexes with metal ions and participate in hydrogen bonding and electrostatic interactions.

Diethyl Sulfate

Diethyl sulfate exerts its effects by transferring ethyl groups to nucleophilic sites on molecules, thereby modifying their structure and function. This alkylation can affect the activity of enzymes, nucleic acids, and other biomolecules.

Octadecanoic Acid

Octadecanoic acid functions primarily through its hydrophobic interactions with lipid membranes and proteins. It can modulate membrane fluidity and serve as a precursor for the synthesis of other bioactive lipids.

Comparison with Similar Compounds

Comparison with Similar Compounds

N'-(2-Aminoethyl)ethane-1,2-diamine vs. Related Amines

Key Compounds Compared:

- DETA (N'-(2-Aminoethyl)ethane-1,2-diamine)

- TETA (N¹-(2-(2-Aminoethylamino)ethyl)ethane-1,2-diamine)

- Tren (N,N-Bis(2-aminoethyl)ethane-1,2-diamine)

Research Findings:

- DETA exhibits superior corrosion inhibition for carbon steel compared to TETA and PE-HA due to its optimal electron-donating capacity and adsorption efficiency .

- Tren forms more rigid metal complexes than DETA, enhancing catalytic activity in oxidation reactions .

Octadecanoic Acid vs. Other Fatty Acids

Key Compounds Compared:

- Octadecanoic Acid (C₁₈:0, saturated)

- Hexadecanoic Acid (C₁₆:0, saturated)

- 9,12-Octadecadienoic Acid (C₁₈:2, unsaturated, linoleic acid)

Research Findings:

- Octadecanoic acid’s high melting point makes it preferable for solid lipid nanoparticle formulations compared to unsaturated analogs like linoleic acid .

- Linoleic acid’s double bonds contribute to its role in cell membrane fluidity but limit its use in high-temperature industrial processes .

Data Tables

Table 1: Amine-Based Compound Applications

| Compound | Key Application | Reference |

|---|---|---|

| DETA | Carbon steel corrosion inhibition | |

| TETA | Nickel complex synthesis | |

| Tren | Catalytic ligand in oxidation |

Table 2: Fatty Acid Content in Natural Extracts

| Source | Octadecanoic Acid (%) | Hexadecanoic Acid (%) | Linoleic Acid (%) | |

|---|---|---|---|---|

| Saussurea medusa | 5.90 | 39.71 | 16.85 | |

| Syzygium jambos | 4.23 | 20.9–41.9 | 27.3–30.0 |

Notes on Evidence Limitations

- Diethyl sulfate lacks direct comparisons in the provided evidence; its role was inferred from sulfonate derivatives.

- Structural analogs of DETA (e.g., TETA, tren) were prioritized due to data availability.

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;diethyl sulfate;octadecanoic acid, also known as quaternized stearic imidazoline amide, is a complex organic compound that exhibits notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Compound Overview

- Molecular Formula : C26H59N3O6S

- Molecular Weight : 541.8 g/mol

- CAS Number : 68585-05-7

- Structure : The compound features a long-chain fatty acid (octadecanoic acid), a quaternary ammonium group derived from diethyl sulfate, and a diamine backbone.

Synthesis

The synthesis of this compound typically involves the reaction of octadecanoic acid with diethylenetriamine and diethyl sulfate. This reaction results in a quaternized product that exhibits surfactant properties and enhances solubility in various applications. The primary reactions can be summarized as follows:

- Esterification : Octadecanoic acid reacts with diethylenetriamine to form an intermediate.

- Quaternization : The intermediate is treated with diethyl sulfate to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Properties

Studies have shown that N'-(2-aminoethyl)ethane-1,2-diamine derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them useful in formulations requiring antibacterial agents. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth.

Cytotoxicity and Anti-Cancer Activity

A related study evaluated the cytotoxic effects of bis(2-aminoethyl)amine derivatives against human cancer cell lines using the MTT assay. The results indicated moderate antiproliferative effects across several cancer cell lines, including colorectal adenocarcinoma (CaCo-2) and epithelial lung carcinoma (A549). Notably, one derivative exhibited an IC50 value ranging from 13.95 µM to 15.74 µM against these cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6 | A549 | 13.95 ± 2.5 |

| Compound 6 | CaCo-2 | 15.74 ± 1.7 |

The mechanism of action for these compounds includes inducing apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with certain derivatives significantly increased early and late apoptosis rates in A549 cells compared to controls . For example:

- Early Apoptosis Rate : Increased from 7.3% (control) to 28.9%-42.7% (treatment).

- Late Apoptosis Rate : Variations were observed between different derivatives.

Applications

Given its unique properties, this compound has potential applications across various fields:

- Pharmaceuticals : As a potential antimicrobial agent or anticancer therapeutic.

- Cosmetics : Utilized as a surfactant or emulsifier due to its ability to enhance solubility.

- Industrial Applications : Its surfactant properties make it suitable for use in detergents and cleaning agents.

Q & A

Basic: What spectroscopic techniques are recommended for validating the structural integrity of N'-(2-aminoethyl)ethane-1,2-diamine synthesized via alkylation reactions?

Answer:

Infrared (IR) spectroscopy is critical for identifying amine functional groups (N–H stretching at 3300–3500 cm⁻¹ and bending at 1600–1650 cm⁻¹) and confirming successful alkylation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to resolve alkyl chain environments and verify substitution patterns. For example, tertiary amine protons in N'-(2-aminoethyl)ethane-1,2-diamine appear as broad singlets at δ 2.5–3.0 ppm in ¹H NMR .

Advanced: How can reaction conditions be optimized to enhance the selectivity of diethyl sulfate in alkylating primary amines over secondary amines?

Answer:

Control pH (8–10) to favor primary amine nucleophilicity, and use aprotic solvents (e.g., dimethylformamide) to reduce side reactions. Temperature modulation (40–60°C) and stoichiometric excess of diethyl sulfate (1.2–1.5 equivalents) improve selectivity. Kinetic studies via HPLC or GC-MS can monitor intermediate formation, while computational modeling (e.g., DFT) predicts transition-state energies to refine conditions .

Basic: What methodologies are used to assess the surface-active properties of octadecanoic acid derivatives in colloidal systems?

Answer:

Critical micelle concentration (CMC) determination via tensiometry or conductivity measurements quantifies surfactant efficiency. Dynamic light scattering (DLS) and zeta potential analysis evaluate micelle size and stability. For octadecanoic acid amides, CMC values typically range from 0.1–1.0 mM, with micelle diameters of 10–50 nm observed in aqueous solutions .

Advanced: How do structural modifications (e.g., amidation or esterification) of octadecanoic acid influence its self-assembly in lipid bilayer models?

Answer:

Langmuir-Blodgett trough experiments measure pressure-area isotherms to assess packing density. Fluorescence anisotropy and cryo-EM visualize bilayer fluidity and morphology. Stearic acid derivatives with polar headgroups (e.g., amides) exhibit tighter packing (∼40 Ų/molecule) compared to esters (∼50 Ų/molecule), impacting membrane permeability .

Basic: What safety protocols are essential when handling diethyl sulfate in alkylation reactions?

Answer:

Use fume hoods, nitrile gloves, and chemical-resistant aprons. Emergency showers and eyewash stations must be accessible. Neutralize spills with sodium bicarbonate, and store diethyl sulfate in airtight containers away from amines. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .

Advanced: How can researchers resolve contradictory data in reaction kinetics between diethyl sulfate and amines under varying solvent systems?

Answer:

Employ a Design of Experiments (DoE) approach to test solvent polarity (via Kamlet-Taft parameters), temperature, and concentration. Use Arrhenius plots to compare activation energies (Eₐ) across solvents. For example, Eₐ decreases by 15–20 kJ/mol in polar aprotic solvents like DMF compared to ethanol, clarifying solvent-dependent rate discrepancies .

Basic: What synthetic routes are effective for preparing N'-(2-aminoethyl)ethane-1,2-diamine derivatives with controlled branching?

Answer:

Stepwise alkylation of ethylenediamine with alkyl halides or epoxides under inert atmospheres (N₂/Ar) ensures controlled branching. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates products. Yields >70% are achievable with reaction times of 12–24 hours at 60°C .

Advanced: What mechanistic insights explain the competing pathways in diethyl sulfate-mediated alkylation of polyamines?

Answer:

Competition between SN2 alkylation and sulfation side reactions depends on steric hindrance and pH. At pH >10, sulfation dominates due to sulfate ion formation. Isotopic labeling (¹⁸O in diethyl sulfate) and tandem MS track reaction pathways. Theoretical studies (MD simulations) reveal transition-state geometries favoring alkylation in low-dielectric media .

Basic: How is computational chemistry applied to predict the reactivity of octadecanoic acid derivatives in esterification reactions?

Answer:

Density Functional Theory (DFT) calculates Gibbs free energy (ΔG‡) for esterification transition states. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. For example, ΔG‡ for octadecanoic acid esterification with methanol is ~85 kJ/mol, aligning with experimental Arrhenius parameters .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of N'-(2-aminoethyl)ethane-1,2-diamine-based surfactants?

Answer:

Implement process analytical technology (PAT) like in-situ FTIR for real-time monitoring. Statistical process control (SPC) charts track critical parameters (pH, temperature). Design space optimization via response surface methodology (RSM) reduces variability, achieving >95% reproducibility in surfactant CMC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.